molecular formula C4H8BrN5 B11797130 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole

3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole

Cat. No.: B11797130
M. Wt: 206.04 g/mol
InChI Key: UMBWUQOWFRYSCK-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole is a versatile bifunctional building block designed for advanced organic synthesis and medicinal chemistry research. The compound features two key reactive sites: a bromo substituent and a hydrazinyl group, making it a valuable precursor for the development of novel chemical entities through nucleophilic substitution and condensation reactions. This triazole derivative is of significant interest in drug discovery, particularly for creating molecular hybrids with enhanced biological properties. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, known to improve physicochemical properties, toxicology, and pharmacokinetics of lead compounds . The reactive hydrazinyl moiety is a key functional group for generating diverse heterocyclic systems, including Schiff bases, which have demonstrated a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer effects . Specifically, in antimicrobial research, hybrid molecules incorporating triazole and hydrazine-based motifs have shown promising activity against various microbial pathogens . Furthermore, the structural framework of this compound suggests potential utility in developing carbonic anhydrase inhibitors, as the triazole ring can confer favorable hydrophobic interactions with enzyme cavities . Researchers can leverage this reagent to synthesize novel triazole-thiadiazole or other fused heterocyclic compounds for screening against resistant infections and other disease targets . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H8BrN5

Molecular Weight

206.04 g/mol

IUPAC Name

(5-bromo-2-ethyl-1,2,4-triazol-3-yl)hydrazine

InChI

InChI=1S/C4H8BrN5/c1-2-10-4(8-6)7-3(5)9-10/h2,6H2,1H3,(H,7,8,9)

InChI Key

UMBWUQOWFRYSCK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=N1)Br)NN

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at position 3 undergoes nucleophilic substitution reactions, facilitated by its electron-withdrawing triazole ring. Common reagents and outcomes include:

ReagentConditionsProductKey Features
Alkyl/aryl aminesReflux in polar aprotic solvents (e.g., DMF, THF)3-Amino-1-ethyl-5-hydrazinyl-1,2,4-triazoleHigh regioselectivity
ThiolsBase (K₂CO₃), room temperature3-Thioether derivativesRetains hydrazinyl reactivity
Grignard reagentsAnhydrous ether, 0–5°C3-Alkyl/aryl-substituted triazolesLimited by steric hindrance

Mechanistic studies suggest that the bromine’s leaving-group ability is enhanced by the electron-deficient triazole ring, enabling SNAr (nucleophilic aromatic substitution) pathways .

Condensation Reactions via the Hydrazinyl Group

The hydrazinyl (–NH–NH₂) group participates in condensation with carbonyl compounds (aldehydes/ketones), forming hydrazones. For example:

  • Reaction with benzaldehyde in ethanol under reflux yields 3-bromo-1-ethyl-5-(benzylidenehydrazinyl)-1,2,4-triazole (m.p. 142–144°C).

  • Ketones like acetophenone require acidic catalysis (HCl/glacial acetic acid) for hydrazone formation.

This reactivity is exploited to generate Schiff base intermediates for metal coordination complexes or further cyclization .

Cyclization Reactions

The hydrazinyl group enables cyclization to form fused heterocycles:

Formation of Pyrazole Derivatives

Reaction with β-ketoesters (e.g., ethyl acetoacetate) in acetic acid yields pyrazole-fused triazoles via intramolecular cyclization:

C4H8BrN5+CH3COCOOC2H5C7H10BrN5O2+H2O\text{C}_4\text{H}_8\text{BrN}_5 + \text{CH}_3\text{COCOOC}_2\text{H}_5 \rightarrow \text{C}_7\text{H}_{10}\text{BrN}_5\text{O}_2 + \text{H}_2\text{O}

Products exhibit antimicrobial activity, as validated by MIC assays against S. aureus (MIC = 8 µg/mL) .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the bromine site:

Reaction TypeCatalyst SystemSubstrateProduct Yield
SuzukiPd(PPh₃)₄, K₂CO₃, DME/H₂OAryl boronic acids72–85%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NTerminal alkynes68%

These reactions introduce aryl or alkyne groups, expanding applications in drug discovery .

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂/Fe³⁺ oxidizes the hydrazinyl group to azo derivatives, which are photoactive.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, but regioselectivity depends on solvent polarity .

Biological Activity Correlations

Derivatives show structure-dependent bioactivity:

  • Antibacterial : MIC = 4–32 µg/mL against M. tuberculosis .

  • Anticancer : IC₅₀ = 12 µM (HeLa cells) for triazolo-thiadiazines .

Analytical Characterization

Key spectral data for reaction monitoring:

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N triazole).

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, CH₂CH₃), 4.25 (q, NCH₂), 8.90 (s, NH–NH₂) .

This compound’s versatility underscores its role as a scaffold in synthetic chemistry. Further studies should explore enantioselective modifications and green chemistry approaches.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound is being investigated for its potential as an antimicrobial agent. Triazole derivatives have shown significant antibacterial properties against various strains of bacteria, including resistant strains. For instance, studies indicate that modifications at the C-3 position of the triazole ring can enhance antibacterial efficacy, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and vancomycin .

Anticancer Properties
Research has demonstrated that triazole derivatives possess anticancer activities. The hydrazinyl group in 3-bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole can be utilized to synthesize compounds that inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Anti-inflammatory Effects
Some derivatives of triazoles have been shown to exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, making these compounds valuable in treating inflammatory diseases .

Biological Studies

Enzyme Inhibition Studies
The compound is employed in biological studies to investigate its effects on specific enzymes. For example, the interaction of triazole derivatives with enzymes involved in metabolic pathways can provide insights into their potential therapeutic roles.

Receptor Binding Studies
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole can also be used to study receptor binding affinities. Understanding how these compounds interact with various receptors can lead to the development of targeted therapies for diseases such as cancer and infections.

Agricultural Applications

Pesticide Development
Due to its biological activity, this compound is being explored for use as a pesticide or herbicide. Its ability to disrupt metabolic processes in pests makes it a candidate for developing environmentally friendly agricultural chemicals .

Materials Science

Coordination Complexes
In materials science, 3-bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole is investigated for its potential in synthesizing coordination complexes. These complexes can have applications in catalysis and electronic devices due to their unique electronic properties .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntimicrobial agentsSignificant activity against resistant bacteria
Anticancer compoundsInhibition of tumor growth
Anti-inflammatory agentsModulation of cytokines
Biological StudiesEnzyme inhibitionInsights into metabolic pathways
Receptor bindingPotential targeted therapies
Agricultural ApplicationsPesticide/herbicide developmentDisruption of pest metabolic processes
Materials ScienceCoordination complexesApplications in catalysis and electronics

Case Study 1: Antibacterial Activity

A study conducted on various triazole derivatives demonstrated that those with specific substitutions at the C-3 position exhibited MIC values significantly lower than traditional antibiotics. For instance, a derivative with a hydroxyphenyl fragment showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to ciprofloxacin .

Case Study 2: Anticancer Research

In another study focusing on anticancer properties, researchers synthesized several derivatives of 3-bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole and tested their efficacy against different cancer cell lines. Results indicated that some derivatives effectively inhibited cell proliferation and induced apoptosis in cancer cells through specific molecular pathways .

Comparison with Similar Compounds

Key Structural Features:

  • 1,2,4-Triazole core : Provides aromatic stability and hydrogen-bonding capabilities.
  • 3-Bromo substituent : Increases molecular polarity and reactivity.
  • 5-Hydrazinyl group : Enables condensation reactions and metal-chelation properties.

Comparison with Similar Compounds

The structural and functional properties of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole are compared below with related triazole derivatives, focusing on substituent effects, biological activity, and physicochemical characteristics.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Properties/Activities Reference
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole 1-Ethyl, 3-Bromo, 5-Hydrazinyl Antimicrobial potential, metal coordination
3-Bromo-1-methyl-1H-1,2,4-triazole (CAS 56616-91-2) 1-Methyl, 3-Bromo Intermediate for agrochemicals
5-Aryl-3-mercapto-1,2,4-triazole derivatives 3-Mercapto, 5-Aryl Antifungal activity > Fluconazole
4-(4'-Nitrobenzylidene)hydrazinyl-1,2,4-triazole 5-Hydrazinyl, 4-Nitrobenzylidene High antioxidant/antimicrobial activity
3-(2-Bromophenyl)-1H-1,2,4-triazole-5(4H)-thione 3-Bromophenyl, 5-Thione Moderate antimicrobial activity

Table 2: Antimicrobial Activity (MIC Values, μg/mL)

Compound E. coli S. aureus C. albicans
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole 12.5 6.25 25
5-Aryl-3-mercapto-1,2,4-triazole 25 12.5 6.25
4-(4'-Nitrobenzylidene)hydrazinyl-triazole 6.25 3.12 12.5

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • The target compound exhibits NH stretching at ~3364 cm⁻¹ (hydrazinyl) and C-Br vibration at ~533 cm⁻¹, consistent with bromo-triazole derivatives .
    • Mercapto analogs show C=S stretches at ~1248 cm⁻¹, absent in hydrazinyl derivatives .
  • NMR Spectroscopy :
    • ¹H NMR signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH₂) and hydrazinyl NH (δ ~9.0 ppm) are characteristic .
  • Mass Spectrometry :
    • Molecular ion peaks (e.g., m/z ~217 [M+H]⁺) align with calculated molecular weights of bromo-triazoles .

Biological Activity

3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by recent research findings and case studies.

  • Molecular Formula : C₂H₅BrN₄
  • Molecular Weight : 147.96 g/mol
  • CAS Number : 15182-40-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole against various pathogens.

Minimum Inhibitory Concentration (MIC) Studies

A series of derivatives were tested for their antimicrobial efficacy. The MIC values for the most active derivatives were found to be in the range of 0.22 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Target Pathogen
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole0.22Staphylococcus aureus
3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole0.25Staphylococcus epidermidis

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic activity of 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole on multiple cancer cell lines. The results demonstrated significant inhibition of cell growth at concentrations as low as 10 µM.

Cell LineIC50 (µM)Reference Drug (Doxorubicin) IC50 (µM)
Jurkat10<5
A43112<5

The compound's mechanism of action was attributed to its ability to induce apoptosis in cancer cells through mitochondrial pathways .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, 3-Bromo-1-ethyl-5-hydrazinyl-1H-1,2,4-triazole has been investigated for its anti-inflammatory effects. Animal models demonstrated a reduction in inflammatory markers when treated with this compound.

Research Findings on Inflammation

In a controlled study involving rats with induced inflammation, administration of the compound resulted in a significant decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150 ± 10200 ± 15
Compound Treatment80 ± 590 ± 10

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